molecular formula C9H16ClNO2 B12845532 5-Morpholinopentanoyl chloride

5-Morpholinopentanoyl chloride

Cat. No.: B12845532
M. Wt: 205.68 g/mol
InChI Key: DYDQHWXXRODFEC-UHFFFAOYSA-N
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Description

5-Morpholinopentanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a morpholine ring attached to a pentanoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholinopentanoyl chloride typically involves the reaction of 5-morpholinopentanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

5-Morpholinopentanoic acid+SOCl25-Morpholinopentanoyl chloride+SO2+HCl\text{5-Morpholinopentanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Morpholinopentanoic acid+SOCl2​→5-Morpholinopentanoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Morpholinopentanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-morpholinopentanoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

    Reduction: Reducing agents like LiAlH₄ are used under anhydrous conditions to prevent side reactions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    5-Morpholinopentanoic Acid: Formed by hydrolysis.

Scientific Research Applications

5-Morpholinopentanoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.

    Material Science: It can be used in the modification of polymers and other materials to introduce functional groups that enhance their properties.

Mechanism of Action

The mechanism of action of 5-Morpholinopentanoyl chloride is primarily based on its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. In medicinal chemistry, this reactivity can be exploited to design inhibitors that covalently modify enzyme active sites or receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

    Acetyl Chloride: A simpler acyl chloride with similar reactivity but lacking the morpholine ring.

    Benzoyl Chloride: Another acyl chloride with an aromatic ring, used in similar applications.

    Succinyl Chloride: Contains a succinyl group instead of a pentanoyl group, used in peptide synthesis.

Uniqueness

5-Morpholinopentanoyl chloride is unique due to the presence of the morpholine ring, which imparts additional reactivity and potential for hydrogen bonding. This makes it particularly useful in the synthesis of compounds that require specific interactions with biological targets.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

5-morpholin-4-ylpentanoyl chloride

InChI

InChI=1S/C9H16ClNO2/c10-9(12)3-1-2-4-11-5-7-13-8-6-11/h1-8H2

InChI Key

DYDQHWXXRODFEC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCCC(=O)Cl

Origin of Product

United States

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